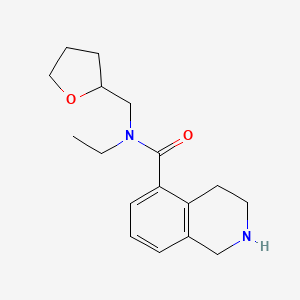
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide, also known as E-2 or E-2-carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to have anti-inflammatory effects. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide can inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide in lab experiments is its specificity. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have a high affinity for its target proteins, which can make it a useful tool for studying specific signaling pathways. However, one limitation of using N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are many potential future directions for research on N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. One area of interest is in the development of new derivatives of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide that may have improved solubility and bioavailability. Another area of interest is in the study of the long-term effects of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide on cells and tissues. Finally, N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease, and further research is needed to explore these possibilities.
合成法
The synthesis of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate to form N-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate. This intermediate is then reacted with oxirane to yield N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. The overall yield of this synthesis method is around 30%.
科学的研究の応用
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the study of neurological disorders such as Parkinson's disease. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have neuroprotective properties and can prevent the death of dopaminergic neurons, which are the cells that are lost in Parkinson's disease. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-19(12-14-6-4-10-21-14)17(20)16-7-3-5-13-11-18-9-8-15(13)16/h3,5,7,14,18H,2,4,6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHMXWAYOXQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)


![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)
![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)
![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
